molecular formula C10H14N2O2 B037603 3-(4-Methoxyphenyl)propanohydrazide CAS No. 121670-33-5

3-(4-Methoxyphenyl)propanohydrazide

Cat. No. B037603
M. Wt: 194.23 g/mol
InChI Key: BFZQOADVWOLSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)propanohydrazide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in various fields. This compound is notable for its molecular structure, which includes a methoxyphenyl group, making it a subject of interest in organic chemistry.

Synthesis Analysis

The synthesis of derivatives of 3-(4-Methoxyphenyl)propanohydrazide often involves acid-catalyzed reactions under reflux conditions. For example, one study described the synthesis of a derivative through a reaction in ethanol under acidic conditions, yielding an 88% yield (Abdel-Wahab et al., 2023). Similarly, another derivative was synthesized via a reaction of carbohydrazide and 4-methoxybenzaldehyde in ethanol, also under reflux for 2.5 hours (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives of 3-(4-Methoxyphenyl)propanohydrazide is often confirmed using techniques like NMR spectroscopy, mass spectroscopy, and single-crystal X-ray diffraction. For example, the structure of one such derivative was ascertained using these methods (Kariuki et al., 2022).

Chemical Reactions and Properties

These compounds typically react under specific conditions, such as in the presence of acidic catalysts. The reactions often lead to the formation of hydrazide derivatives with distinct properties, as evidenced in several studies. The chemical properties are often characterized through spectral and structural analysis.

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and phase, are analyzed using techniques like X-ray diffraction. For instance, a study revealed the crystallization of a derivative in the monoclinic crystal system, highlighting its detailed physical structure (Kumara et al., 2017).

Scientific Research Applications

Antioxidant and Anticancer Activity

A study by Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide with enhanced antioxidant activity, some surpassing ascorbic acid. These compounds also exhibited significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, identifying one compound as particularly effective against glioblastoma cells Tumosienė et al., 2020.

Synthesis and Hydrolysis Reactions

Research by Saçmacı et al. (2005) focused on the synthesis of novel proponohydrazides, exploring their potential through hydrolysis reactions to form pyrazolone derivatives. This study contributes to the understanding of chemical properties and reactivity of proponohydrazides Saçmacı, Sarıpınar, & Akçamur, 2005.

Antimicrobial Activity

Samelyuk and Kaplaushenko (2013) aimed at developing low-toxic, high-efficiency medicines by synthesizing hydrazides and ylidenhydrazides of acetate acids. Their study highlighted the significant antimicrobial activity of these compounds, especially when a methoxyphenyl radical is introduced, enhancing their biological activity Samelyuk & Kaplaushenko, 2013.

Corrosion Protection

Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel, demonstrating their efficacy in HCl solution. Their study encompasses both electrochemical analysis and computational approaches to understand the adsorption and inhibition mechanisms, presenting a potential application in corrosion inhibition Paul, Yadav, & Obot, 2020.

Cholinesterase Inhibitors

Arfan et al. (2018) explored the cholinesterase inhibitory potential of S-alkylated triazole-thiols, derived from 4-methoxybenzoic acid. Their findings indicated excellent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, positioning these compounds as promising candidates for treating diseases like Alzheimer's Arfan et al., 2018.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

Future Directions

The potential applications of 3-(4-Methoxyphenyl)propanohydrazide in proteomics research are being explored . Further studies are needed to fully understand its properties and potential uses.

properties

IUPAC Name

3-(4-methoxyphenyl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZQOADVWOLSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395151
Record name 3-(4-methoxyphenyl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)propanohydrazide

CAS RN

121670-33-5
Record name 3-(4-methoxyphenyl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.